molecular formula C15H15F3N4S2 B13352299 3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13352299
M. Wt: 372.4 g/mol
InChI Key: AZIAAGFGEHTWOU-UHFFFAOYSA-N
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Description

Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the formation of the triazolothiadiazine core followed by the introduction of the isopropyl and trifluoromethylbenzyl groups. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to disrupt membrane integrity can contribute to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to the combination of its triazolothiadiazine core and the presence of both isopropyl and trifluoromethylbenzyl groups.

Properties

Molecular Formula

C15H15F3N4S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15F3N4S2/c1-9(2)23-8-12-19-20-14-22(12)21-13(24-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,9H,7-8H2,1-2H3

InChI Key

AZIAAGFGEHTWOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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